Compound Description: Osimertinib is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used to treat non-small cell lung cancer harboring the EGFR T790M mutation. It acts by selectively targeting both EGFR T790M and wild-type EGFR, forming a covalent bond with cysteine 797 at the ATP binding site. Osimertinib has demonstrated clinical efficacy in patients with dual-mutant tumors (EGFR L858R/T790M and ex19del/T790M) and first-generation EGFR-TKI acquired resistance. []
Relevance: The provided paper describes (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one as an important intermediate in the synthesis of various biologically active compounds, including osimertinib. [] While osimertinib is not directly structurally related to N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, its shared synthetic origin with a key component of osimertinib highlights a potential connection within the broader context of anticancer drug development.
Compound Description: This compound is a third-generation EGFR-TKI that exhibits potent activity against cancer cells harboring the T790M and L858R mutations. []
Relevance: This compound, like N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, incorporates a pyrimidine ring system as part of its structure. This shared structural feature suggests a potential connection within the realm of kinase inhibitor research and development, although their specific targets and overall structures differ. []
Compound Description: This is another example of a third-generation EGFR-TKI. It demonstrates good therapeutic effects against cancer cells with T790M and L858R mutations. []
Relevance: This compound, like N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, includes a pyrimidine ring system within its molecular framework. Although their overall structures and target specificities are different, this shared feature points to a potential relationship within the broader area of kinase inhibitor research and development. []
Compound Description: This is a third-generation EGFR-TKI that displays promising therapeutic activity against cancer cells carrying the T790M and L858R mutations. []
Relevance: This compound, similar to N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, features a pyrimidine ring system as a structural component. This shared structural element suggests a potential connection within the broader scope of kinase inhibitor research and development, although their specific targets and overall structures differ. []
Compound Description: This compound is an important intermediate in the synthesis of numerous biologically active compounds, including osimertinib. []
Relevance: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one serves as a critical building block for various anticancer agents. [] While not directly structurally similar to N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, its relevance stems from its role as a synthetic precursor in the development of anticancer drugs.
Venetoclax
Compound Description: Venetoclax is a potent BCL-2 inhibitor used to treat various blood cancers. [] It undergoes oxidative stress degradation, leading to the formation of two potential impurities: venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA). []
Relevance: While Venetoclax itself does not bear direct structural resemblance to N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, its degradation product, VHA, exhibits a hydroxylamine functional group. This specific functional group could potentially be related to the amide group present in the target compound, suggesting a potential link through functional group transformation or modification. []
Compound Description: This series of compounds were synthesized as potential anticancer agents targeting MCF-7 estrogen receptor-positive breast cancer cells, MDA-MB-231 estrogen receptor-negative breast cancer cell line, and Ishikawa cells. N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide exhibited the most potent cytotoxicity in vitro. []
Relevance: These compounds share a common structural motif with N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, namely the presence of a 1H-pyrrol-1-yl group linked to a heterocyclic ring system. This similarity suggests a potential connection within the context of anticancer research, particularly those targeting specific cancer cell lines. []
Compound Description: This complex molecule represents a maleimide-activated glucuronide (MAC) glucuronide phenol-linked SN-38, designed as a prodrug for SN-38. It utilizes albumin conjugation to improve pharmacokinetic properties. []
Relevance: This compound, like N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, contains a pyrrole ring system. [] Although they are structurally distinct in terms of their overall molecular framework and purpose, the shared presence of this heterocycle hints at a potential connection within the domain of drug development, specifically concerning the utilization of pyrrole rings in pharmaceutical compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.